4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRMCPPSNSHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the construction of the imidazole ring followed by the formation of the tetrahydropyridine structure. One common method involves the acid-catalyzed methylation of imidazole using methanol. Another approach is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated tetrahydropyridine derivatives.
Scientific Research Applications
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The tetrahydropyridine moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key Properties (Based on and ):
- Molecular Formula : Presumed to be $ \text{C}9\text{H}{14}\text{Cl}2\text{N}3 $ (base structure: $ \text{C}8\text{H}{11}\text{N}_3 \cdot 2\text{HCl} $).
- Molecular Weight : Estimated as ~221.92 g/mol (base compound: 149.2 g/mol + 72.92 g/mol for 2HCl).
- Purity: ≥95% (as noted in commercial sources) .
- Structural Features: The methylimidazole substituent may enhance solubility in aqueous media compared to non-polar analogs.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared below with three structurally related molecules: MPTP, 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride.
Functional and Pharmacological Differences
- MPTP : The phenyl group in MPTP facilitates conversion to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra . In contrast, the methylimidazole substituent in the target compound may reduce such toxicity due to altered metabolic pathways.
- This compound is commercially available (Kanto Reagents) with a melting point of 199–204°C .
- Pyridoindole derivative () : The fused indole ring system increases molecular complexity and likely targets serotonin or dopamine receptors, as seen in similar antipsychotic agents .
Physicochemical and Commercial Considerations
- Solubility : The dihydrochloride salt form of the target compound improves water solubility compared to neutral analogs like MPTP.
- Purity and Pricing :
Research Findings and Implications
- Neurotoxicity : MPTP’s mechanism of action underscores the critical role of substituents in tetrahydropyridine derivatives. Replacement of phenyl with methylimidazole may mitigate neurotoxic risks .
- Therapeutic Potential: The pyridoindole analog () demonstrates precedent use in CNS drug development, suggesting that the target compound could be optimized for similar applications .
Biological Activity
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridine core linked to a 1-methyl-1H-imidazole moiety. Its molecular formula is C11H16N2·2HCl with a molecular weight of approximately 208.26 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antiparasitic Activity : Preliminary studies indicate that compounds with similar structures may have activity against Plasmodium species, the causative agents of malaria. For instance, modifications in the imidazole and tetrahydropyridine moieties can enhance solubility and metabolic stability, thereby improving efficacy against parasites .
- Neuroprotective Effects : Analogous compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are known to induce parkinsonism in animal models. Research suggests that derivatives may offer neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Antiparasitic Efficacy : A study demonstrated that modifications on the imidazole ring led to increased antiparasitic activity against Plasmodium falciparum, highlighting the importance of structural optimization .
- Neurotoxicity Assessment : Research involving MPTP analogs showed that certain modifications could mitigate neurotoxic effects while maintaining dopaminergic activity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that compounds with improved solubility exhibited better absorption profiles in vivo, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
